molecular formula C13H14ClNO3 B5990141 methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate

methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate

Cat. No.: B5990141
M. Wt: 267.71 g/mol
InChI Key: FZFXCPHTZUVVQN-QXMPWXDGSA-N
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Description

Methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate is an organic compound with a complex structure that includes a chlorinated aromatic ring, an ester group, and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate typically involves multiple steps. One common method includes the reaction of 4-chloro-4-(4-methylphenyl)but-3-en-2-one with hydroxylamine hydrochloride to form the hydroxyimino intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-[(E)-hydroxyiminom

Properties

IUPAC Name

methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-9-3-5-10(6-4-9)13(14)11(8-15-17)7-12(16)18-2/h3-6,8,17H,7H2,1-2H3/b13-11?,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFXCPHTZUVVQN-QXMPWXDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(CC(=O)OC)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=C(CC(=O)OC)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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